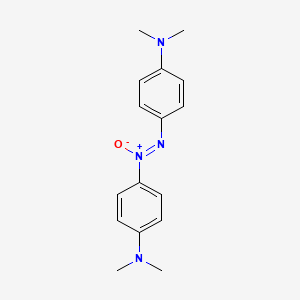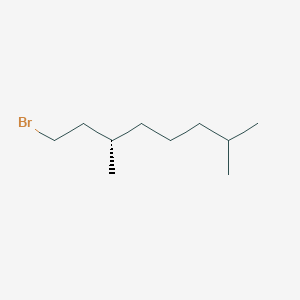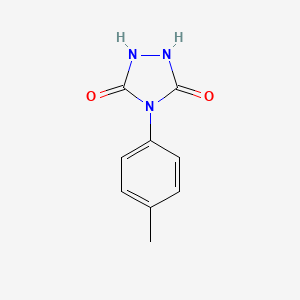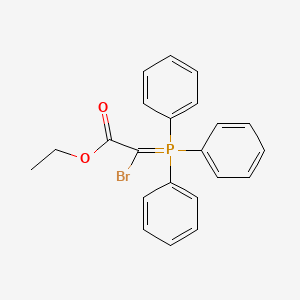
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate
Overview
Description
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate is a common Wittig reagent in organic synthesis . It is also a cholinesterase inhibitor that inhibits both AChE and BChE .
Synthesis Analysis
This compound is used in the preparation of indole from o-nitrobenzaldehydes, coumarins from o-hydroxy acetophenone . It was also used as an alkylating reagent during asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine .Molecular Structure Analysis
The molecular formula of Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate is C22H20BrO2P . The InChI code is 1S/C22H20BrO2P/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 .Chemical Reactions Analysis
As a Wittig reagent, it is involved in the Wittig reaction, which is a chemical reaction used to synthesize alkenes from aldehydes or ketones . It is also used as an alkylating agent .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate is 427.28 . It is a white to yellow solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
- Wittig reactions involve the use of phosphonium ylides to convert aldehydes or ketones into alkenes. Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate serves as a Wittig reagent for the two-carbon homologation of aldehydes, leading to the formation of α,β-unsaturated esters . These esters find applications in organic synthesis, drug discovery, and natural product chemistry.
- Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate participates in an efficient synthesis of pyrazoles . When reacted with methyl diazoacetate in the presence of triethylamine, it contributes to the formation of pyrazole derivatives. Pyrazoles have diverse biological activities and are essential building blocks in medicinal chemistry .
- This compound has been investigated as a fluorescent nucleobase analogue (FBA) . FBAs are essential for studying nucleic acid structure and dynamics. Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate exhibits fluorescence properties, making it suitable for probing nucleic acid behavior. Its brightness and photostability are crucial for single-molecule fluorescence studies .
- In particular, this compound, when incorporated into duplex DNA oligonucleotides, becomes the brightest and most red-shifted known FBA. It offers robust and accessible single-molecule fluorescence detection capabilities . Researchers can use it to study nucleic acid interactions at the single-molecule level .
- Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate allows precise placement within nucleic acid sequences. Unlike extrinsic fluorophores, it minimally perturbs native biomolecular behavior. Researchers can use it to investigate local structural details, base pairing, and stacking in nucleic acids .
- As spatially-resolved transcriptomics and genomics gain prominence, there is a growing need for effective single-molecule probes. Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate, with its fluorescence properties, could play a role in these emerging techniques, allowing researchers to visualize specific nucleic acid regions .
Wittig Reactions and α,β-Unsaturated Esters
Synthesis of Pyrazoles
Fluorescent Nucleobase Analogues
Single-Molecule Fluorescence Detection
Biophysical Studies of Nucleic Acid Structure
Future Spatially-Resolved Transcriptomics and Genomics
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate is a type of Wittig reagent . Wittig reagents are primarily used in organic chemistry for the synthesis of alkenes . They target carbonyl compounds such as aldehydes and ketones, which play a crucial role in various biochemical reactions .
Mode of Action
The compound interacts with its targets (carbonyl compounds) through a process known as the Wittig reaction . In this reaction, the phosphorus atom in the Wittig reagent forms a strong double bond with the carbon atom of the carbonyl compound, resulting in the formation of an alkene .
Biochemical Pathways
The Wittig reaction is a fundamental part of many biochemical pathways, particularly those involved in the synthesis of complex organic molecules . The formation of alkenes can lead to the production of various downstream products, including lipids, steroids, and other biologically active molecules .
Pharmacokinetics
Like other wittig reagents, it is likely to have a high reactivity and a relatively short half-life in biological systems . Its bioavailability would largely depend on the specific conditions of the reaction, including the presence of suitable carbonyl compounds .
Result of Action
The primary result of the action of Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate is the formation of alkenes . These alkenes can then participate in further reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate can be influenced by various environmental factors. For instance, the presence of water or other polar solvents can potentially interfere with the Wittig reaction . Additionally, the reaction is typically performed under basic conditions, and changes in pH can significantly affect its efficacy .
properties
IUPAC Name |
ethyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrO2P/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZCMZIYGNZTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456794 | |
| Record name | Ethyl bromo(triphenyl-lambda~5~-phosphanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate | |
CAS RN |
803-14-5 | |
| Record name | Ethyl bromo(triphenyl-lambda~5~-phosphanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



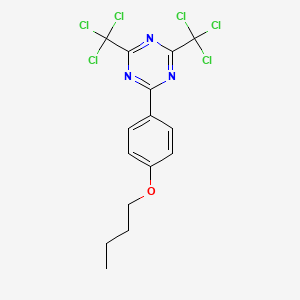
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)
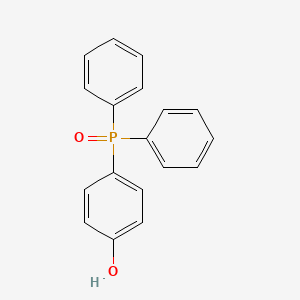



![8-Acetyl-(3-endo)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3057331.png)

